molecular formula C6H6ClN3 B2564240 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1310379-33-9

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2564240
CAS No.: 1310379-33-9
M. Wt: 155.59
InChI Key: MLLPMJOMXVPVFB-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Properties

IUPAC Name

2-(4-chloro-1-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLPMJOMXVPVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids.

    Reduction Products: Reduction can yield pyrazole alcohols or amines.

Scientific Research Applications

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro group and the nitrile moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Chloro-1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Another derivative of pyrazole with different functional groups.

Uniqueness: this compound is unique due to the presence of both a chloro group and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Biological Activity

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group and an acetonitrile moiety, contributing to its biological properties. The structural formula can be represented as follows:

C7H7ClN4\text{C}_7\text{H}_7\text{Cl}\text{N}_4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound.

  • In Vitro Antimicrobial Evaluation :
    • A study published in the ACS Omega journal demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antibacterial properties .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antimicrobial effects often involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored:

  • Structure-Activity Relationship (SAR) :
    • Research indicates that modifications to the pyrazole structure can enhance anti-inflammatory activity. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
  • Case Studies :
    • In vivo studies have demonstrated that some pyrazole compounds significantly reduce inflammation in animal models, showcasing their potential as therapeutic agents in treating inflammatory diseases.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Derivative A0.15Escherichia coli
Other Derivative B0.30Pseudomonas aeruginosa

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (μg/mL)Comparison Drug
This compound57.24Diclofenac Sodium (54.65)
Other Derivative C60.56-
Other Derivative D69.15-

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